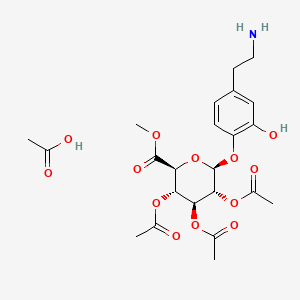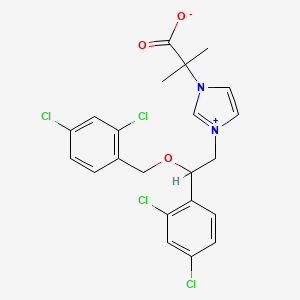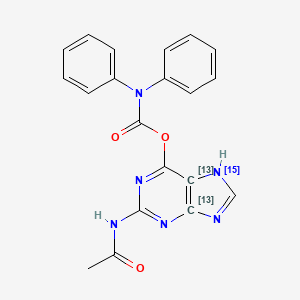
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is a stable isotope-labeled compound with the molecular formula 13C2 C18 H16 15N N5 O3 and a molecular weight of 391.358 . This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves multiple steps, starting from the appropriate guanine derivative. The key steps include acetylation and diphenylcarbamoylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-Aminoguanosine-13C2,15N: An isotopic labeled compound of 8-Aminoguanosine, which is a potent inhibitor of purine nucleoside phosphorylase.
N2-Acetyl-O6-(diphenylcarbamoyl)guanine: A similar compound without the isotopic labeling, used in various chemical and biological studies.
Uniqueness
N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N is unique due to its stable isotopic labeling, which makes it highly valuable in research applications requiring precise tracking and quantification of the compound. Its specific labeling with 13C2 and 15N allows for detailed studies of metabolic pathways and molecular interactions.
Properties
Molecular Formula |
C20H16N6O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)/i16+1,17+1,21+1 |
InChI Key |
YWKXGPPEBHDNGM-KDAUMSMJSA-N |
Isomeric SMILES |
CC(=O)NC1=N[13C]2=[13C](C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)[15NH]C=N2 |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


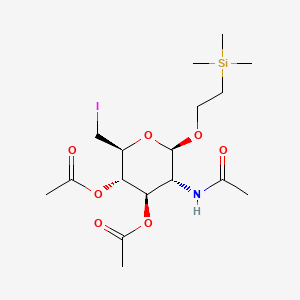
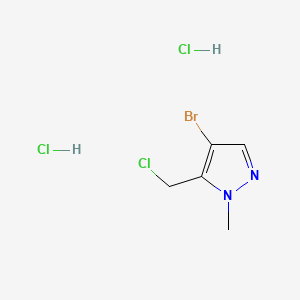
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
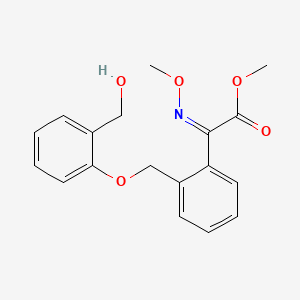
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
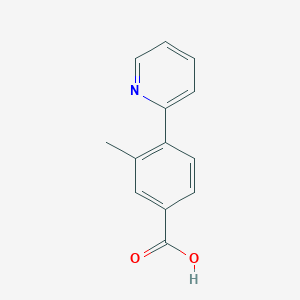
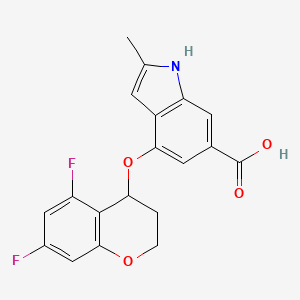
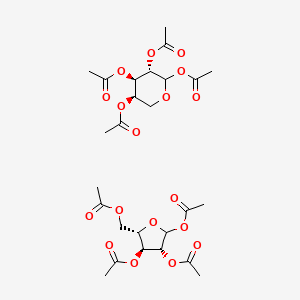
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
